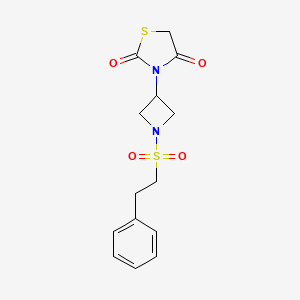

3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c17-13-10-21-14(18)16(13)12-8-15(9-12)22(19,20)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXNYFAAHCWMGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the reaction of thiazolidine-2,4-dione with phenethylsulfonyl azetidine under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.

Scientific Research Applications

3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has been explored for various scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.

Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . This interaction can lead to the modulation of gene expression and subsequent therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazolidinedione derivatives, focusing on substituents, synthesis strategies, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity: The phenethylsulfonyl-azetidinyl group in the target compound introduces a bulky, electron-withdrawing moiety, which may enhance binding to hydrophobic pockets in kinase domains (e.g., ERK1/2) compared to smaller substituents like the 2-aminoethyl group in [302] and [127] . Benzylidene derivatives (e.g., [127], TM17) exhibit improved selectivity for cancer cells, likely due to aromatic stacking interactions with target proteins .

Synthesis Strategies: Most analogs (e.g., [302], TM17) employ Knoevenagel condensation or Michael addition to introduce the benzylidene group . The target compound’s azetidine-sulfonyl group may require specialized reagents (e.g., phenethylsulfonyl chloride) and azetidine ring functionalization, akin to methods in for azetidin-2-one derivatives . Triazole-linked TZDs () utilize click chemistry, contrasting with the target’s sulfonamide linkage .

Biological Activity Trends: Aminoethyl-substituted TZDs ([302], [127]) show strong kinase inhibition (e.g., ERK1/2) and melanoma selectivity . Triazole- and indole-containing TZDs () demonstrate enhanced antioxidant and anti-inflammatory activities, suggesting substituent-dependent mechanistic divergence .

Table 2: Physicochemical Properties

- Bromo-methoxy substituents (TM17) further reduce solubility, highlighting trade-offs between lipophilicity and bioavailability .

Biological Activity

3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazolidine-2,4-dione family, which is known for its potential therapeutic applications, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is characterized by a thiazolidine core integrated with an azetidine moiety and a phenethylsulfonyl group. The IUPAC name for this compound is 3-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione. The presence of these functional groups contributes to its biological activity through various mechanisms.

The biological activity of 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound may interact with cellular signaling pathways, influencing gene expression and metabolic processes.

- Enzyme Inhibition : It can inhibit specific enzymes involved in disease pathways, which is crucial for its potential therapeutic effects.

- Antioxidant Activity : The thiazolidine scaffold is known for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . This antimicrobial effect is attributed to their ability to disrupt bacterial cell wall synthesis or function.

Anticancer Activity

Thiazolidine derivatives have also been evaluated for their anticancer potential. A study demonstrated that specific thiazolidinones exhibited cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism involves inducing apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Antidiabetic Effects

Thiazolidinediones are well-known for their role in diabetes management due to their action as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). Compounds like 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione may enhance insulin sensitivity and reduce blood glucose levels through similar pathways.

Comparative Analysis

A comparison of 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione with other thiazolidinediones highlights its unique properties:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Rosiglitazone | Antidiabetic | PPARγ agonist |

| Pioglitazone | Antidiabetic | PPARγ agonist |

| Troglitazone | Antidiabetic | PPARγ agonist |

| 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione | Antimicrobial, Anticancer | Enzyme inhibition, Cell signaling modulation |

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Da Silva et al., various thiazolidinone derivatives were synthesized and tested against glioblastoma multiforme cells. Among the tested compounds, those structurally related to 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione exhibited potent antitumor activity, significantly reducing cell viability compared to controls .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antibacterial efficacy of thiazolidinone derivatives against multiple bacterial strains. The results indicated that compounds similar to 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione showed promising results in inhibiting the growth of both gram-positive and gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.